Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- is a compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- typically involves the amidation reaction. This process includes the reaction of a benzenesulfonyl chloride derivative with an amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase . This inhibition can lead to a decrease in tumor growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-bromophenyl group enhances its reactivity in substitution reactions, while the 4-methyl group contributes to its stability and potential biological activity.
Properties
CAS No. |
824390-89-8 |
---|---|
Molecular Formula |
C16H16BrNO2S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)prop-2-enyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO2S/c1-3-16(13-5-4-6-14(17)11-13)18-21(19,20)15-9-7-12(2)8-10-15/h3-11,16,18H,1H2,2H3 |
InChI Key |
OMASEGPAKIYAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.